5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of oxolane derivatives with thiazole precursors. One common method involves the use of oxolane-3-carboxaldehyde and 2-aminothiazole under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine
- 2-Thiazolemethanamine, N-[(tetrahydro-3-furanyl)methyl]-
Uniqueness
5-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-4-7(12-8)3-6-1-2-11-5-6/h4,6H,1-3,5H2,(H2,9,10) |
InChI Key |
PTVROKUTZJDCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2=CN=C(S2)N |
Origin of Product |
United States |
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